molecular formula C15H17N3 B2630572 4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline CAS No. 2329324-42-5

4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline

Cat. No.: B2630572
CAS No.: 2329324-42-5
M. Wt: 239.322
InChI Key: XILCPVAECAUKSM-UHFFFAOYSA-N
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Description

4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and an octahydrocyclopenta[c]pyrrol moiety, which adds to its complexity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclopentanone derivatives can be used. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The quinazoline core can interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline stands out due to its unique combination of a quinazoline core and an octahydrocyclopenta[c]pyrrol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-7-14-13(6-1)15(17-10-16-14)18-8-11-4-3-5-12(11)9-18/h1-2,6-7,10-12H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILCPVAECAUKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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